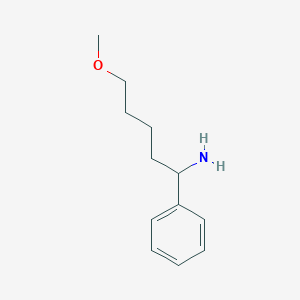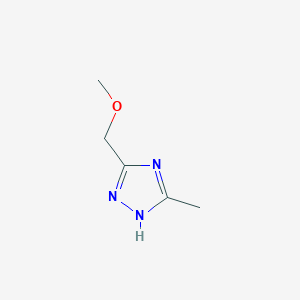
2-Methyl-4-(trifluoromethyl)pyridine hydrochloride
Vue d'ensemble
Description
“2-Methyl-4-(trifluoromethyl)pyridine hydrochloride” is a chemical compound with the CAS Number: 1416354-37-4 . It has a molecular weight of 197.59 and its molecular formula is C7H7ClF3N . It is a solid substance and is typically stored at normal temperatures .
Molecular Structure Analysis
The InChI code for “2-Methyl-4-(trifluoromethyl)pyridine hydrochloride” is InChI=1S/C7H6F3N.ClH/c1-5-4-6 (2-3-11-5)7 (8,9)10;/h2-4H,1H3;1H . Its InChIKey is RHTMXWVFXWESQF-UHFFFAOYSA-N . The Canonical SMILES representation is CC1=NC=CC (=C1)C (F) (F)F.Cl .
Physical And Chemical Properties Analysis
“2-Methyl-4-(trifluoromethyl)pyridine hydrochloride” has a molecular weight of 197.58 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass is 197.0219114 g/mol . The Topological Polar Surface Area is 12.9 Ų . It has a Heavy Atom Count of 12 . The Formal Charge is 0 . The Complexity is 132 .
Applications De Recherche Scientifique
- Field : Chemistry, specifically the development of agrochemical and pharmaceutical compounds .
- Application : Trifluoromethylpyridine (TFMP) and its intermediates, including 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride, are key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
- Method : The distinctive physical-chemical properties of these compounds are thought to be due to the presence of a fluorine atom and a pyridine in their structure . To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine .
- Results : The demand for TFMP derivatives has been increasing steadily in the last 30 years .
- Field : Organic Chemistry .
- Application : 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride acts as a reactant in the preparation of aminopyridines through amination reactions .
- Results : The outcomes of these reactions would be aminopyridines .
- Field : Organic Chemistry .
- Application : 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride is used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
- Results : The outcomes of these reactions would be tetramethylbiphenyls .
- Field : Material Science .
- Application : 4-(Trifluoromethyl)pyridine, which is structurally similar to 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride, is used in the synthesis of metal-organic frameworks (MOFs) and methiodide salts .
- Results : The outcomes of these reactions would be MOFs and methiodide salts .
Agrochemical and Pharmaceutical Compounds
Preparation of Aminopyridines
Catalytic Ligand for Regioselective Preparation of Tetramethylbiphenyls
Synthesis of Metal-Organic Frameworks (MOFs) and Methiodide Salts
- Field : Organic Chemistry .
- Application : 4-(Trifluoromethyl)pyridine, which is structurally similar to 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride, is used in the preparation of trifluoromethylpyridyllithiums via metalation reaction .
- Results : The outcomes of these reactions would be trifluoromethylpyridyllithiums .
Synthesis of Trifluoromethylpyridyllithiums
Synthesis of Methiodide Salts
- Field : Organic Chemistry .
- Application : 4-(Trifluoromethyl)pyridine, which is structurally similar to 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride, is used in the preparation of trifluoromethylpyridyllithiums via metalation reaction .
- Results : The outcomes of these reactions would be trifluoromethylpyridyllithiums .
Synthesis of Trifluoromethylpyridyllithiums
Synthesis of Methiodide Salts
Safety And Hazards
Orientations Futures
Trifluoromethylpyridine and its derivatives, including “2-Methyl-4-(trifluoromethyl)pyridine hydrochloride”, have been found to be key structural motifs in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
Propriétés
IUPAC Name |
2-methyl-4-(trifluoromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N.ClH/c1-5-4-6(2-3-11-5)7(8,9)10;/h2-4H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTMXWVFXWESQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(trifluoromethyl)pyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1427610.png)




![2-[(2,2-Difluoroethyl)amino]ethan-1-ol](/img/structure/B1427620.png)
![[1-(Ethylamino)cyclohexyl]methanol](/img/structure/B1427621.png)


![1-[(4-Methylphenyl)sulfanyl]cyclopentane-1-carboxylic acid](/img/structure/B1427626.png)

![1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B1427629.png)

